2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
Properties
CAS No. |
90034-46-1 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-12-5-2-10(3-6-12)15-9-16(19)13-8-11(17(20)21)4-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
SIIOLIAKGNVRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substituted Aniline Preparation
Starting with 3-nitroaniline , the Gould-Jacobs protocol facilitates the formation of the quinoline skeleton. Cyclization of 3-nitroaniline with ethyl ethoxymethylenemalonate in diphenyl ether at 240–255°C yields 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .
Functionalization at Position 2
Introduction of the 4-methoxyphenyl group at position 2 is achieved via Suzuki-Miyaura coupling . Bromination of the quinoline intermediate at position 2 using N-bromosuccinimide (NBS) generates a reactive site for cross-coupling with 4-methoxyphenylboronic acid.
Example procedure :
Nitro Reduction and Carboxylic Acid Formation
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol), followed by oxidation to the carboxylic acid with KMnO₄ in acidic conditions.
Key data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | 92 |
| Oxidation to COOH | KMnO₄, H₂SO₄, 90°C, 4 h | 85 |
Doebner Hydrogen-Transfer Reaction
The Doebner reaction enables quinoline synthesis from anilines, aldehydes, and pyruvic acid derivatives. This method is particularly effective for introducing aryl groups at position 2.
Reaction Optimization
Using 3-nitroaniline , 4-methoxybenzaldehyde , and pyruvic acid in acetonitrile with BF₃·THF as a catalyst, the quinoline core forms at 65°C.
Typical conditions :
Post-Cyclization Modifications
The nitro group is reduced to an amine (SnCl₂/HCl) and oxidized to carboxylic acid (K₂Cr₂O₇/H₂SO₄).
Multi-Step Synthesis via Intermediate Functionalization
Friedländer Annulation
Condensation of 2-amino-5-nitrobenzoic acid with 4-methoxyacetophenone in polyphosphoric acid (PPA) at 120°C generates the quinoline skeleton.
Data :
-
Reaction time: 8 h.
-
Yield: 65% for 6-nitro-2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization of 3-nitroaniline derivatives with 4-methoxybenzaldehyde in diphenyl ether under microwave conditions (250°C, 30 min) achieves 85% yield.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | High-temperature requirements | 70–85 |
| Doebner | Mild conditions for electron-poor substrates | Requires acidic catalysts | 65–75 |
| Multi-Step Functionalization | Flexible for diverse substituents | Multiple purification steps | 60–78 |
| Microwave-Assisted | Rapid reaction kinetics | Specialized equipment needed | 80–90 |
Chemical Reactions Analysis
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid at position 6 undergoes typical acid-derived transformations:
-
Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions yields ethyl esters. For example, hydrolysis of ethyl esters to carboxylic acids is reversible under basic conditions (NaOH/ethanol, 100°C) .
-
Amidation : Coupling reagents like PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) enable efficient formation of carboxamides. A solid-phase procedure using polystyrene-supported HOBt achieved amide derivatives with yields of 25–80% .
Table 1: Representative Amidation Reactions
| Amine Reagent | Product Yield (%) | Conditions | Source |
|---|---|---|---|
| Cyclopropylamine | 65 | PyBrop, DMF, rt, 24 h | |
| Morpholine | 78 | HBTU, DIEA, DMF, 50°C | |
| Benzylamine | 56 | PS-HOBt, DIEA, DMF, rt |
Alkylation and Demethylation
-
N-Alkylation : The 1,4-dihydroquinoline nitrogen undergoes alkylation with alkyl halides (e.g., 1-bromopentane) in DMF using NaH as a base. For example, N-pentyl derivatives showed enhanced biological activity in CB2 receptor binding studies (Ki = 37 nM) .
-
Demethylation : The 4-methoxyphenyl group can be demethylated under strong acidic conditions (e.g., HBr/AcOH) to yield a phenolic derivative, though this reaction is not explicitly documented for this compound. Structural analogs suggest feasibility .
Table 2: Alkylation Reactions
| Alkylating Agent | Position | Yield (%) | Application | Source |
|---|---|---|---|---|
| 1-Bromopentane | N1 | 90 | CB2 receptor ligands | |
| Benzyl bromide | N1 | 85 | Antimicrobial agents |
Electrophilic Substitution on the Quinoline Ring
The electron-rich quinoline core directs electrophilic attacks:
-
Halogenation : Chlorination at positions 6, 7, or 8 enhances biological activity. For example, 6-chloro derivatives showed Ki = 54.6 nM at CB2 receptors .
-
Nitration/Sulfonation : Not explicitly reported, but the methoxy group’s activating nature suggests feasibility under standard conditions.
Table 3: Halogenation Effects on Binding Affinity
| Position | Ki (nM) | Functional Impact | Source |
|---|---|---|---|
| 6-Cl | 54.6 | Moderate CB2 affinity loss | |
| 8-Cl | 27.4 | Retained CB2 affinity |
Reduction and Oxidation
-
Reduction : Selective reduction of the 4-oxo group to 4-hydroxy using agents like NaBH4 is plausible but not explicitly documented.
-
Oxidation : The 1,4-dihydroquinoline moiety may oxidize to fully aromatic quinolines under strong oxidizing conditions (e.g., MnO2).
Reactivity of the Methoxyphenyl Group
-
Demethylation : HBr/AcOH converts methoxy to hydroxyl groups, potentially altering solubility and binding interactions .
-
Electrophilic Aromatic Substitution : The para-methoxy group directs incoming electrophiles to ortho/para positions, though steric hindrance from the quinoline core may limit reactivity .
Mechanistic Insights
-
Methylation Selectivity : Steric hindrance near the nitrogen atom in 4-oxo-quinoline derivatives favors O-methylation over N-methylation in SN2 reactions (e.g., CH3I/NaH) .
-
Coupling Reactions : Amidation proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride or HOBt ester), followed by nucleophilic attack by amines .
Key Stability Considerations
Scientific Research Applications
Antitumor Activity
Research has shown that 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibits notable antitumor properties. In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with a reported inhibition rate of up to 60% at doses of 20 mg/kg.
Case Study on Cancer Treatment :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of induced arthritis, it significantly reduced inflammation markers and paw swelling, indicating its potential utility in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It was effective against multi-drug resistant bacterial strains, demonstrating significant inhibition of bacterial growth.
Case Study on Infection Control :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective growth inhibition was observed in various multi-drug resistant strains, suggesting its potential as a therapeutic agent in combating resistant infections.
Comparative Data Table
| Application Area | Activity | Model Used | Key Findings |
|---|---|---|---|
| Antitumor | Significant tumor growth inhibition | Xenograft models | Up to 60% inhibition at 20 mg/kg |
| Anti-inflammatory | Reduction in inflammation markers | Induced arthritis models | Significant reduction in paw swelling |
| Antimicrobial | Inhibition of multi-drug resistant strains | Various bacterial strains | Effective growth inhibition observed |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the quinoline core and aryl rings. Key comparisons include:
*LogP values estimated from structural analogs in .
Pharmacokinetic and Toxicological Profiles
- The methoxy group enhances solubility (logP ~2.1 vs.
- Carboxylic acid at position 6 facilitates salt formation (e.g., sodium salts), enhancing aqueous solubility for parenteral formulations .
- Reduced hepatotoxicity is anticipated compared to highly halogenated quinolones, as methoxy groups are less reactive toward metabolic oxidation .
Biological Activity
2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, also known by its CAS number 90034-46-1, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is with a molecular weight of approximately 273.27 g/mol. The structure consists of a quinoline core substituted with a methoxyphenyl group and a carboxylic acid, which may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study focusing on similar quinoline derivatives showed promising results against various bacterial strains. For example:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | Staphylococcus aureus | 0.5 | 1.0 |
| 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | Escherichia coli | 0.8 | 1.5 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has also been explored. In vitro studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Mechanism : The inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins.
- Findings : A related compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting that 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid may exhibit similar anti-inflammatory effects .
Anticancer Activity
Preliminary studies have indicated that quinoline derivatives can exhibit anticancer properties:
- Cell Line Studies : Research on various cancer cell lines has shown that certain derivatives induce apoptosis (programmed cell death) in cancer cells.
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.
For instance, compounds structurally related to 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid have been reported to inhibit tumor growth in xenograft models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with a formulation containing quinoline derivatives.
- Case Study 2 : In vitro tests on cancer cell lines showed that treatment with 2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid resulted in a dose-dependent reduction in cell viability.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and its derivatives?
The compound is synthesized via modular approaches involving:
- Acid chloride formation : Reacting the parent quinoline carboxylic acid with thionyl chloride to generate the acid chloride intermediate .
- Hydrazide formation : Treating the acid chloride with hydrazine hydrate to yield hydrazide derivatives, which are further condensed with substituted aldehydes to form Schiff bases .
- Piperazine substitution : Introducing N-(4-methoxyphenyl)piperazine or other piperazinyl groups at the C-7 position via nucleophilic substitution, often using sodium bicarbonate as a base .
Characterization relies on 1H-NMR, 13C-NMR, and IR spectroscopy to confirm structural integrity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H-NMR (δ 8.5–8.7 ppm for quinoline protons) and 13C-NMR (δ 170–175 ppm for carboxylic acid carbons) verify substituent positions and electronic environments .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (1650–1750 cm⁻¹ for the 4-oxo group) and O-H/N-H stretches (2500–3500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the C-7 position influence antimicrobial activity?
- Piperazine substituents : Bulky groups like 4-[2-(4-substituted-phenyl)-2-oxoethyl]piperazine enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving DNA gyrase binding .
- Fluoroquinolone hybrids : Combining the core structure with ciprofloxacin moieties increases potency, with MIC values as low as 0.5 µg/mL against resistant strains .
- Methoxyimino groups : Derivatives with methoxyiminoethyl-piperazine show improved solubility and membrane penetration, critical for intracellular bacterial targeting .
Q. Key SAR Findings
| Derivative Substitution (C-7) | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus | Reference |
|---|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | 2.0 | 1.5 | |
| 4-(2-(4-Bromophenyl)ethyl)piperazine | 1.2 | 0.8 | |
| Ciprofloxacin hybrid (6c) | 0.5 | 0.6 |
Q. What computational strategies are used to predict binding interactions with bacterial targets?
- Molecular Docking : Schrödinger’s Maestro software models interactions with S. aureus DNA gyrase (PDB ID: 2XCT). Key residues (e.g., Asp83, Ser84) form hydrogen bonds with the 4-oxo and carboxyl groups .
- MD Simulations : 100-ns simulations assess stability of ligand-enzyme complexes, with RMSD < 2.0 Å indicating robust binding .
- QSAR Models : Hammett constants (σ) for substituents correlate with antibacterial activity (R² = 0.89), guiding rational design .
Q. How can researchers resolve contradictions in reported antibacterial activity data?
- Assay standardization : Use CLSI guidelines for broth microdilution to minimize variability in MIC measurements .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl moiety reduce activity by destabilizing the enolate intermediate required for gyrase inhibition .
- Crystallography : Co-crystal structures of derivatives with topoisomerase IV clarify steric clashes caused by bulky C-7 substituents in Gram-negative bacteria .
Q. What in vitro models are suitable for evaluating anticancer potential?
- Cell viability assays : MTT tests on HeLa and MCF-7 cells (IC₅₀ = 12–18 µM) reveal dose-dependent cytotoxicity .
- Apoptosis markers : Western blotting confirms upregulation of caspase-3 and PARP cleavage in treated cells .
- Topoisomerase I/II inhibition : Gel electrophoresis assays show DNA relaxation at 10 µM, comparable to etoposide .
Q. How does the methoxyphenyl group influence photostability and bioavailability?
- Photodegradation studies : UV-Vis spectra (λmax = 320 nm) show <10% degradation after 24h under UV light, attributed to the electron-donating methoxy group stabilizing the quinoline core .
- LogP optimization : The methoxyphenyl moiety reduces LogP from 2.8 (parent compound) to 2.2, enhancing aqueous solubility for IV administration .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in piperazine coupling : Using microwave-assisted synthesis (100°C, 30 min) improves yields from 45% to 72% .
- Byproduct formation : HPLC purification with C18 columns (ACN:H₂O gradient) removes Schiff base intermediates .
- Scale-up challenges : Continuous-flow reactors reduce reaction times from 24h to 2h for acid chloride formation .
Methodological Recommendations
- Antibacterial assays : Pair broth microdilution with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Toxicity screening : Use zebrafish embryos (FET test) for rapid in vivo toxicity profiling (LC₅₀ > 100 µM) .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) for 6 months to guide formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
